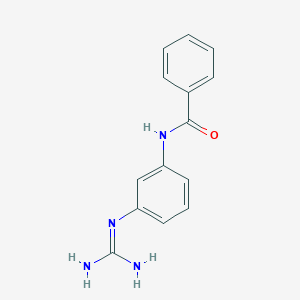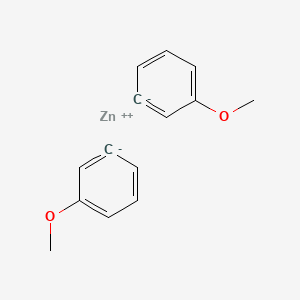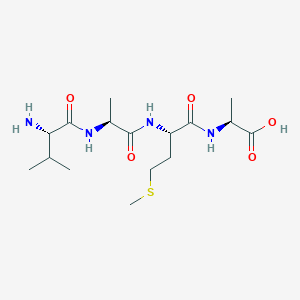
L-Valyl-L-alanyl-L-methionyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-L-alanyl-L-methionyl-L-alanine is a complex peptide composed of four amino acids: L-valine, L-alanine, L-methionine, and L-alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Valyl-L-alanyl-L-methionyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method uses a resin-bound amino acid as a starting point, with subsequent amino acids added sequentially through peptide bond formation reactions. The reaction conditions include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods: On an industrial scale, the production of this peptide may involve automated peptide synthesizers that allow for the rapid and efficient assembly of the amino acid sequence. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to isolate the desired peptide from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions: L-Valyl-L-alanyl-L-methionyl-L-alanine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or ozone (O3) can be used to oxidize specific amino acids within the peptide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce disulfide bonds or other oxidized functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or tosylates.
Major Products Formed: The major products of these reactions include oxidized or reduced forms of the peptide, as well as substituted derivatives where specific amino acids have been modified.
Aplicaciones Científicas De Investigación
L-Valyl-L-alanyl-L-methionyl-L-alanine has several scientific research applications:
Chemistry: The compound can be used as a model peptide to study peptide synthesis and stability.
Biology: It may serve as a substrate in enzymatic studies to understand the activity of proteases and peptidases.
Medicine: Potential therapeutic applications include the development of peptide-based drugs or as a component in vaccine formulations.
Industry: The compound can be used in the production of bioactive peptides for various industrial applications, such as cosmetics and food additives.
Mecanismo De Acción
The mechanism by which L-Valyl-L-alanyl-L-methionyl-L-alanine exerts its effects depends on its specific application. For example, in enzymatic studies, the peptide may be cleaved by proteases, providing insights into enzyme specificity and activity. In therapeutic applications, the peptide may interact with specific receptors or enzymes, leading to biological effects.
Molecular Targets and Pathways: The molecular targets and pathways involved in the compound's action can vary widely. In therapeutic contexts, the peptide may target specific receptors or enzymes involved in disease processes. In industrial applications, the peptide may interact with microbial enzymes or other bioactive molecules.
Comparación Con Compuestos Similares
L-alanyl-L-valine
L-valyl-L-alanine
L-methionyl-L-arginyl-L-alanyl-L-valyl
Propiedades
Número CAS |
798541-94-3 |
|---|---|
Fórmula molecular |
C16H30N4O5S |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H30N4O5S/c1-8(2)12(17)15(23)18-9(3)13(21)20-11(6-7-26-5)14(22)19-10(4)16(24)25/h8-12H,6-7,17H2,1-5H3,(H,18,23)(H,19,22)(H,20,21)(H,24,25)/t9-,10-,11-,12-/m0/s1 |
Clave InChI |
IPSLOFCNDFUGQC-BJDJZHNGSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


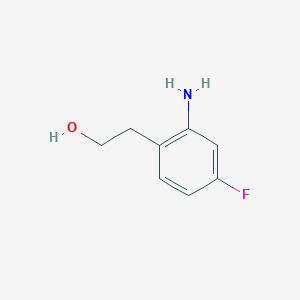
![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol](/img/structure/B15158467.png)

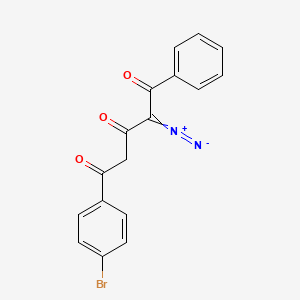
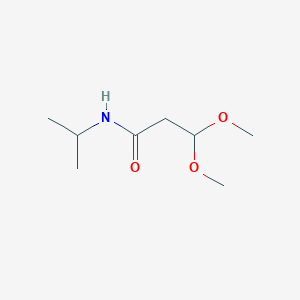
![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)
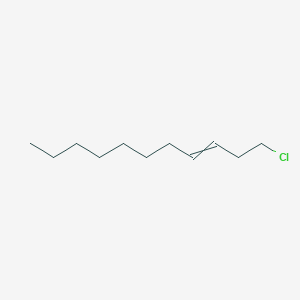
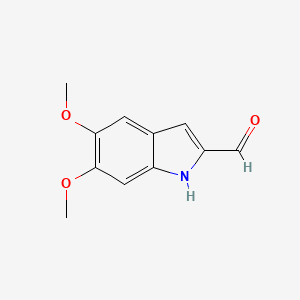
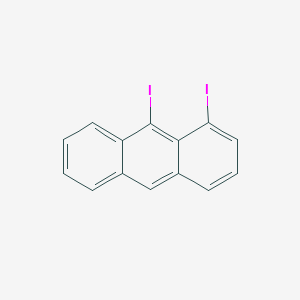
![1-Oxaspiro[4.5]dec-6-en-2-one, 4,4,8-trimethyl-, (5S,8R)-](/img/structure/B15158529.png)
![1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B15158532.png)
